

AMCA-PEG4-Acid Fluorescent Label: A Technical Guide for Researchers

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An in-depth guide for research scientists and drug development professionals on the application and technical specifications of **AMCA-PEG4-Acid**, a blue fluorescent label.

AMCA-PEG4-Acid is a versatile fluorescent probe used for labeling biomolecules in a variety of applications, including immunofluorescence microscopy, flow cytometry, and peptide synthesis.[1][2] This technical guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and a workflow for its application in cellular imaging.

Core Properties and Specifications

AMCA (7-amino-4-methyl-3-coumarinacetic acid) is a blue fluorescent dye known for its relatively large Stokes shift and resistance to photobleaching.[1][2][3] The **AMCA-PEG4-Acid** formulation incorporates a four-unit polyethylene glycol (PEG) spacer, which enhances its water solubility and reduces aggregation of labeled biomolecules.[1] The terminal carboxylic acid group allows for covalent conjugation to primary amines on target molecules, such as proteins and antibodies, through a stable amide bond.[4][5]

Photophysical and Chemical Properties

A summary of the key quantitative data for **AMCA-PEG4-Acid** is presented in the table below. These properties are crucial for designing and executing fluorescence-based experiments.



| Property | Value | Reference |
|----------------------------------|---|-----------|
| Excitation Maximum (λex) | 345 nm | [1] |
| Emission Maximum (λem) | 450 nm | [1] |
| Molar Extinction Coefficient (ε) | 19,000 cm ⁻¹ M ⁻¹ | [1] |
| Molecular Weight | 580.63 g/mol | [1] |
| Solubility | DMSO, DMF | [1] |
| Purity | ≥95% | [1] |
| Spectrally Similar Dyes | Alexa Fluor® 350, DyLight® 350 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of **AMCA-PEG4-Acid** to proteins and its subsequent use in immunofluorescence microscopy.

Protein Conjugation via EDC/NHS Chemistry

This protocol outlines the steps for covalently labeling a protein with **AMCA-PEG4-Acid** using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

AMCA-PEG4-Acid

- Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)



- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column or dialysis equipment for purification

Procedure:

- Reagent Preparation:
 - Equilibrate all reagents to room temperature before use.
 - Prepare a stock solution of AMCA-PEG4-Acid in anhydrous DMF or DMSO (e.g., 10 mg/mL).
 - Prepare fresh stock solutions of EDC and NHS in Activation Buffer just before use (e.g., 10 mg/mL each).

Activation of AMCA-PEG4-Acid:

- In a microcentrifuge tube, combine the desired molar excess of AMCA-PEG4-Acid with EDC and NHS in Activation Buffer. A common starting point is a 10- to 20-fold molar excess of the dye and coupling reagents to the protein.
- Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group of the AMCA-PEG4-Acid.
- Conjugation to the Protein:
 - Add the activated AMCA-PEG4-Acid mixture to the protein solution. The protein should be in a buffer free of primary amines (e.g., PBS).
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.



- Incubate for 30-60 minutes at room temperature to quench any unreacted NHS-activated dye.
- Purification of the Conjugate:
 - Remove the unconjugated dye and reaction byproducts by passing the solution through a
 desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
- Characterization (Optional):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 345 nm (for AMCA).

Immunofluorescence Staining Protocol

This protocol describes the use of an **AMCA-PEG4-Acid**-labeled antibody for direct immunofluorescence staining of cells.

Materials:

- AMCA-PEG4-Acid labeled primary antibody
- · Cells grown on coverslips or in a multi-well plate
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Mounting Medium

Procedure:

- Cell Preparation:
 - Wash the cells twice with PBS.

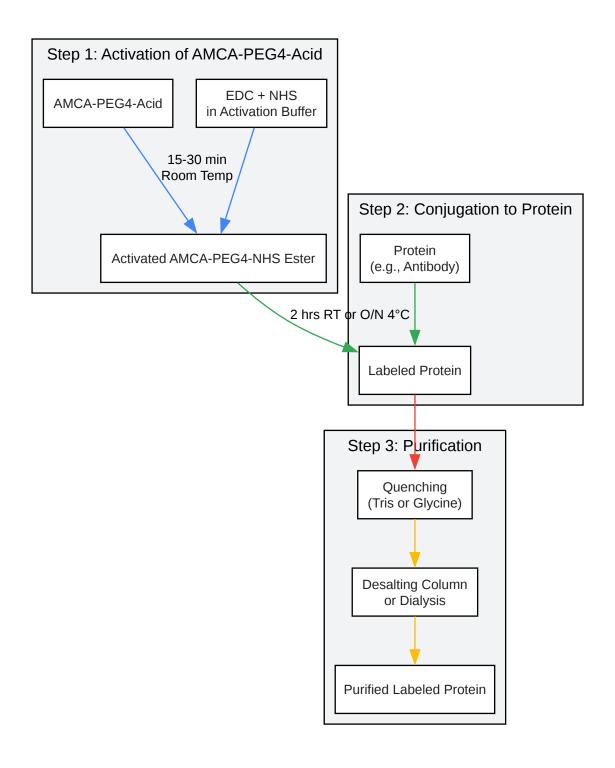


- Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilization (for intracellular targets):
 - If the target protein is intracellular, incubate the cells with Permeabilization Buffer for 5-10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Blocking:
 - Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
- · Primary Antibody Incubation:
 - Dilute the AMCA-PEG4-Acid labeled primary antibody in Blocking Buffer to the predetermined optimal concentration.
 - Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Washing:
 - Wash the cells three to five times with PBS, with each wash lasting 5 minutes, to remove unbound antibodies.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using a suitable mounting medium.
 - Visualize the fluorescence using a fluorescence microscope equipped with a filter set appropriate for AMCA (Excitation: ~350 nm, Emission: ~450 nm).

Visualization of Workflows

The following diagrams illustrate the key processes described in this guide.

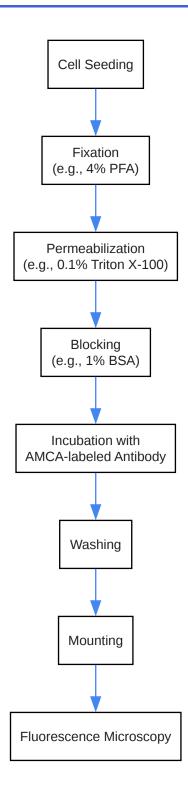




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Caption: Workflow for the conjugation of **AMCA-PEG4-Acid** to a protein.





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Caption: Experimental workflow for direct immunofluorescence using an AMCA-labeled antibody.



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